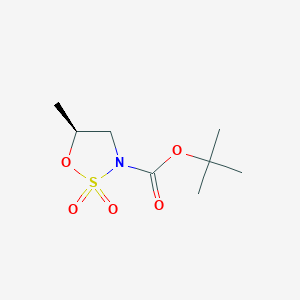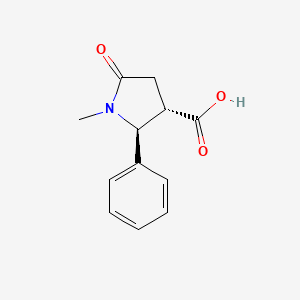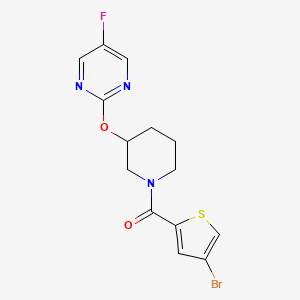
(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic compound that contains several functional groups, including a bromothiophene, a fluoropyrimidine, and a piperidine12. These types of compounds are often used in medicinal chemistry and drug discovery due to their unique structures1.
Synthesis Analysis
While I couldn’t find specific synthesis methods for this compound, similar compounds are often synthesized using cross-coupling reactions, such as the Suzuki reaction3. This involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst3.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromothiophene and fluoropyrimidine groups are aromatic, meaning they contain a ring of atoms with delocalized electrons. The piperidine group is a type of amine that contains a six-membered ring.Chemical Reactions Analysis
Again, while I couldn’t find specific reactions involving this compound, compounds with similar functional groups can undergo a variety of reactions. For example, bromothiophenes can participate in palladium-catalyzed cross-coupling reactions3. Fluoropyrimidines can undergo nucleophilic aromatic substitution reactions, and piperidines can act as bases or nucleophiles in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The aromatic rings could contribute to the compound’s stability and possibly its solubility in certain solvents.Aplicaciones Científicas De Investigación
However, exploring the broader context and related compounds, it is clear that the structural components of this compound, such as fluoropyrimidines and bromothiophenes, are significant in various scientific and medicinal research areas. These components are often explored for their potential in drug development, particularly in cancer therapy, due to their ability to interact with biological systems in specific and potentially therapeutic ways.
Fluoropyrimidines and Cancer Therapy Research
Fluoropyrimidines, like 5-fluorouracil (5-FU), are a cornerstone of chemotherapeutic regimens for treating various cancers, including colorectal, breast, and gastric cancers. The efficacy of 5-FU, for instance, relies on its ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells. Research on optimizing the therapeutic index of fluoropyrimidines involves studying their pharmacogenetics to minimize toxicity and maximize efficacy. This includes investigating dihydropyrimidine dehydrogenase (DPD) enzyme polymorphisms, which play a crucial role in the metabolism of 5-FU and related compounds, potentially influencing treatment outcomes and toxicity profiles (Falvella et al., 2015).
Safety And Hazards
As with any chemical compound, handling “(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone” would require appropriate safety precautions. This would likely include wearing protective clothing and eye protection, and working in a well-ventilated area. However, without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information.
Direcciones Futuras
The future directions for research involving this compound would likely depend on the results of initial studies. If the compound showed promising activity in biological assays, for example, it might be further optimized and eventually tested in preclinical and clinical trials.
Please note that this information is quite general and may not apply directly to “(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone”. For a comprehensive analysis, more specific information about this compound would be needed.
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O2S/c15-9-4-12(22-8-9)13(20)19-3-1-2-11(7-19)21-14-17-5-10(16)6-18-14/h4-6,8,11H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXYFHMJDOWGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)
![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2975322.png)
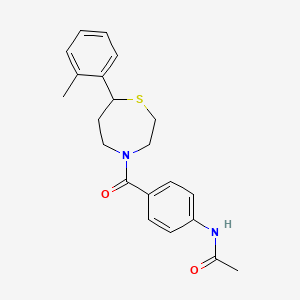
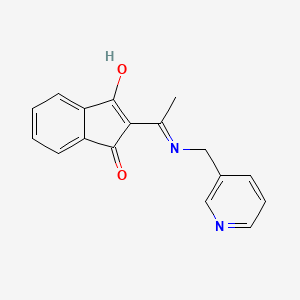
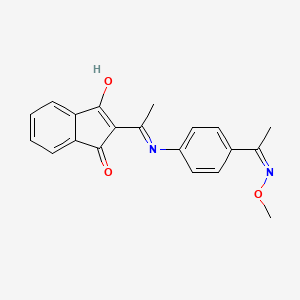
![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)
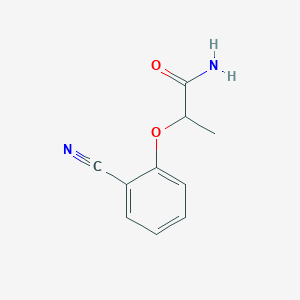
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)
![(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane](/img/structure/B2975332.png)
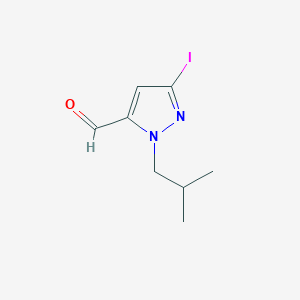
![tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2975336.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)
